Dazoxiben

描述

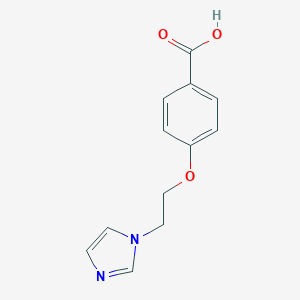

Structure

3D Structure

属性

IUPAC Name |

4-(2-imidazol-1-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZSYKGWHUSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74226-22-5 (hydrochloride) | |

| Record name | Dazoxiben [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045639 | |

| Record name | Dazoxiben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78218-09-4, 103735-00-8 | |

| Record name | Dazoxiben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78218-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazoxiben [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(1-Imidazolyl)ethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazoxiben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dazoxiben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOXIBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dazoxiben: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazoxiben (B1663000) is a first-generation selective inhibitor of thromboxane (B8750289) A2 synthase, an enzyme pivotal in the biosynthesis of the potent vasoconstrictor and platelet aggregator, thromboxane A2. Initially developed by Pfizer Inc., this compound was investigated for its therapeutic potential in cardiovascular diseases, notably Raynaud's syndrome. This technical guide provides a comprehensive overview of the discovery of this compound, its detailed chemical synthesis pathway, and the experimental protocols used to characterize its activity. Quantitative data from key studies are summarized, and its mechanism of action is illustrated through signaling pathway diagrams.

Discovery and Development

This compound, chemically known as 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, was identified during a research program at Pfizer aimed at discovering selective inhibitors of thromboxane A2 synthase.[1] The rationale was that by selectively blocking the production of thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction, it might be possible to treat various cardiovascular and thromboembolic diseases.

Early investigations focused on imidazole-containing compounds, as the imidazole (B134444) nucleus was found to be a key feature for thromboxane synthase inhibition. This compound emerged as a potent and selective candidate from a series of 1-[(aryloxy)alkyl]-1H-imidazoles.[2] It was found to be a more potent inhibitor than the parent compound, 1-(2-phenoxyethyl)-1H-imidazole, and importantly, showed reduced activity against steroid 11-beta-hydroxylase, another cytochrome P-450 enzyme, thereby improving its selectivity profile.[2]

Chemical Synthesis Pathway

The chemical synthesis of this compound is a multi-step process that can be accomplished through various routes. The most cited and a convenient synthesis starts from p-hydroxybenzamide.[1]

Synthesis Workflow

References

Dazoxiben: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazoxiben, a potent and selective thromboxane (B8750289) synthase inhibitor, has been a subject of significant research interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the molecular architecture of this compound, summarizes its key physicochemical characteristics in structured tables, and outlines the experimental methodologies for their determination. Furthermore, it includes visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and analysis.

Chemical Structure and Identification

This compound, chemically known as 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid, is a small organic molecule with the molecular formula C₁₂H₁₂N₂O₃.[1] Its structure features a benzoic acid moiety linked via an ethoxy bridge to an imidazole (B134444) ring. This compound is an achiral molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid | [1] |

| CAS Number | 78218-09-4 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |

| Molecular Weight | 232.24 g/mol | |

| SMILES | O=C(O)c1ccc(OCCN2C=CN=C2)cc1 | |

| InChI Key | XQGZSYKGWHUSDH-UHFFFAOYSA-N | [1] |

| Synonyms | UK-37248, Dazoxibene |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This section summarizes the key physical and chemical properties of this compound and its commonly used hydrochloride salt. While experimental data for some properties are limited in publicly available literature, predicted values from reliable computational models are also provided.

Table 2: Physical and Chemical Properties of this compound

| Property | Value (this compound) | Value (this compound HCl) | Method | Reference |

| Melting Point | Not available | Not available | Experimental | |

| Boiling Point | Not available | Not available | Experimental | |

| Water Solubility | Predicted: 1.28 mg/mL | Not available | ALOGPS | |

| logP | Predicted: 1.44 | Not available | ALOGPS | |

| logS | Predicted: -2.3 | Not available | ALOGPS | |

| pKa (Strongest Acidic) | Predicted: 4.36 | Not available | Chemaxon | |

| pKa (Strongest Basic) | Predicted: 6.49 | Not available | Chemaxon |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. This section outlines generalized methodologies for the determination of key physicochemical properties and for the chemical synthesis and analysis of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate to ensure accuracy and precision.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

-

A solution of this compound of known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a separatory funnel.

-

A known volume of the this compound stock solution is added to the funnel.

-

The funnel is shaken vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning of the analyte between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

A sample is carefully withdrawn from both the aqueous and n-octanol layers.

-

The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis of this compound

A reported synthesis of this compound involves a two-step process starting from 4-hydroxybenzoic acid.

Workflow for this compound Synthesis:

Caption: Synthetic pathway for this compound.

Experimental Details:

-

Step 1: Etherification: 4-Hydroxybenzoic acid is reacted with 1-bromo-2-chloroethane in the presence of a base such as potassium carbonate in a suitable solvent like acetone to yield ethyl 4-(2-chloroethoxy)benzoate.

-

Step 2: Nucleophilic Substitution: The resulting intermediate is then reacted with imidazole in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) to afford ethyl 4-(2-(1H-imidazol-1-yl)ethoxy)benzoate.

-

Step 3: Hydrolysis: Finally, the ester is hydrolyzed using a base such as sodium hydroxide (B78521) in a mixture of water and ethanol (B145695) to yield this compound. The product can be purified by recrystallization.

Analytical Methods

HPLC is a standard technique for the quantification and purity assessment of this compound.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength corresponding to the maximum absorbance of this compound (e.g., ~240 nm).

-

Injection Volume: 10-20 µL.

-

Quantification: Based on a calibration curve constructed using standards of known concentrations.

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Expected ¹H NMR Signals (in a suitable deuterated solvent like DMSO-d₆):

-

Signals corresponding to the aromatic protons of the benzoic acid ring.

-

Signals for the methylene (B1212753) protons of the ethoxy linker.

-

Signals for the protons of the imidazole ring.

-

A broad signal for the carboxylic acid proton.

Expected ¹³C NMR Signals:

-

Signals for the carbon atoms of the benzoic acid ring, including the carboxyl carbon.

-

Signals for the methylene carbons of the ethoxy bridge.

-

Signals for the carbon atoms of the imidazole ring.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A₂ synthase. This enzyme is a key component of the arachidonic acid cascade and is responsible for the conversion of prostaglandin (B15479496) H₂ (PGH₂) to thromboxane A₂ (TXA₂). TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, this compound reduces the levels of TXA₂. This leads to a redirection of the PGH₂ substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI₂), which is a vasodilator and an inhibitor of platelet aggregation.

Signaling Pathway of this compound's Action:

Caption: this compound's mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of this compound. The compiled data and outlined experimental protocols offer a valuable resource for scientists engaged in the research and development of this and related compounds. A thorough understanding of these fundamental characteristics is paramount for the rational design of future therapeutic agents and for advancing our knowledge of thromboxane synthase inhibition.

References

Dazoxiben: A Technical Guide to a Selective TXA2 Synthase Inhibator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazoxiben (B1663000), an imidazole (B134444) derivative, is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, an enzyme crucial to the arachidonic acid cascade and, consequently, to platelet aggregation and vasoconstriction.[1][2][3] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used to elucidate its effects.

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

This compound exerts its pharmacological effect by selectively inhibiting the action of thromboxane A2 synthase.[1][4] This enzyme is responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and a potent vasoconstrictor. By blocking this step, this compound effectively reduces the production of TXA2.

An important consequence of this selective inhibition is the redirection of the prostaglandin endoperoxide substrate, PGH2, towards the synthesis of other prostanoids. This leads to an increased production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, as well as prostaglandins (B1171923) E2 (PGE2) and D2 (PGD2). The dual effect of reducing the pro-aggregatory and vasoconstrictive TXA2 while increasing the anti-aggregatory and vasodilatory PGI2 forms the basis of this compound's therapeutic potential.

"Arachidonic_Acid" [label="Arachidonic Acid"]; "Cyclooxygenase" [label="Cyclooxygenase (COX)"]; "PGH2" [label="Prostaglandin H2 (PGH2)"]; "TXA2_Synthase" [label="Thromboxane A2 Synthase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TXA2" [label="Thromboxane A2 (TXA2)"]; "Platelet_Aggregation_Vasoconstriction" [label="Platelet Aggregation\nVasoconstriction", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "PGI2_Synthase" [label="Prostacyclin Synthase"]; "PGI2" [label="Prostacyclin (PGI2)"]; "Platelet_Inhibition_Vasodilation" [label="Platelet Inhibition\nVasodilation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Other_Prostanoids" [label="PGE2, PGD2, PGF2α"];

"Arachidonic_Acid" -> "Cyclooxygenase" [label=" "]; "Cyclooxygenase" -> "PGH2" [label=" "]; "PGH2" -> "TXA2_Synthase" [label=" "]; "TXA2_Synthase" -> "TXA2" [label=" "]; "this compound" -> "TXA2_Synthase" [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits"]; "TXA2" -> "Platelet_Aggregation_Vasoconstriction" [label="Promotes"]; "PGH2" -> "PGI2_Synthase" [label="Redirected Substrate"]; "PGI2_Synthase" -> "PGI2" [label=" "]; "PGI2" -> "Platelet_Inhibition_Vasodilation" [label="Promotes"]; "PGH2" -> "Other_Prostanoids" [label=" "]; }

Caption: this compound's mechanism of action.Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound from various in vitro and ex vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species/System | Value | Reference(s) |

| IC50 for TXB2 Production | Human Whole Blood | 0.3 µg/mL | |

| Rat Whole Blood | 0.32 µg/mL | ||

| Rat Kidney Glomeruli | 1.60 µg/mL | ||

| Platelet-Rich Plasma | 40-80 µM (effective inhibition) | ||

| pIC50 for TXA2 Formation | Human Serum | 5.7 |

Table 2: Ex Vivo and Clinical Effects of this compound

| Parameter | Study Population | This compound Dose | Effect | Reference(s) |

| TXB2 Production | Healthy Volunteers | 1.5 and 3.0 mg/kg (oral) | Significant inhibition | |

| Healthy Men | 100 mg | Effective prevention of thromboxane production | ||

| Patients with Raynaud's | 400 mg/day for 6 weeks | Lowered plasma TXB2 levels | ||

| Patients on Hemodialysis | Not specified | Marked inhibition of thromboxane generation | ||

| 6-keto-PGF1α Levels | Healthy Men | 100 mg | More than doubled in clotted whole blood | |

| Patients on Hemodialysis | Not specified | Increased serum levels | ||

| Platelet Aggregation | Healthy Men | 100 mg | Reduced maximal rate of collagen-induced aggregation | |

| Healthy Volunteers | Not specified | Weak anti-aggregatory activity with arachidonic acid | ||

| Healthy Volunteers | Not specified | Higher anti-aggregatory activity with collagen | ||

| Bleeding Time | Healthy Men | 100 mg | Prolonged | |

| Urinary TXB2 Excretion | Healthy Volunteers | 1.5 and 3.0 mg/kg (oral) | Reduced by 30% |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's pharmacology.

Measurement of Thromboxane B2 (TXB2) and 6-keto-PGF1α by Radioimmunoassay (RIA)

Radioimmunoassay is a common method for quantifying the stable metabolites of TXA2 (TXB2) and PGI2 (6-keto-PGF1α) in biological samples.

Principle: This competitive binding assay relies on the competition between a known radiolabeled antigen (e.g., ³H-TXB2) and the unlabeled antigen in the sample for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Generalized Protocol:

-

Sample Collection and Preparation:

-

Blood is collected in tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostanoid formation.

-

Plasma is separated by centrifugation.

-

For ex vivo synthesis measurements, whole blood may be allowed to clot for a specified time before serum is collected.

-

-

Extraction (if necessary): Prostanoids are extracted from plasma or serum using an organic solvent like ethyl acetate.

-

Assay Procedure:

-

A standard curve is prepared using known concentrations of the prostanoid being measured.

-

Samples, standards, radiolabeled tracer, and a specific primary antibody are incubated together.

-

A secondary antibody or a charcoal suspension is used to separate the antibody-bound fraction from the free fraction.

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the prostanoid in the samples is determined by comparing the results to the standard curve.

"Sample_Collection" [label="Sample Collection\n(e.g., Blood, Urine)"]; "Extraction" [label="Extraction of Prostanoids\n(e.g., with Ethyl Acetate)"]; "Incubation" [label="Incubation:\nSample/Standard + Radiolabeled Tracer + Antibody"]; "Separation" [label="Separation of Bound and Free Fractions\n(e.g., Secondary Antibody, Charcoal)"]; "Measurement" [label="Measurement of Radioactivity\n(Scintillation Counter)"]; "Calculation" [label="Calculation of Concentration\n(vs. Standard Curve)"];

"Sample_Collection" -> "Extraction"; "Extraction" -> "Incubation"; "Incubation" -> "Separation"; "Separation" -> "Measurement"; "Measurement" -> "Calculation"; }

Caption: General workflow for Radioimmunoassay (RIA).Platelet Aggregation Assays

Platelet aggregation is assessed to determine the functional effect of this compound on platelet activity.

Principle: Platelet-rich plasma (PRP) or whole blood is stirred in a cuvette, and an aggregating agent (e.g., collagen, arachidonic acid, ADP) is added. The change in light transmission (for PRP) or electrical impedance (for whole blood) is measured over time as platelets aggregate.

Generalized Protocol for Light Transmission Aggregometry (LTA):

-

PRP Preparation: Whole blood is centrifuged at a low speed to obtain platelet-rich plasma. A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Assay Setup: The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

Aggregation Measurement:

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C.

-

A baseline light transmission is recorded.

-

The aggregating agent (e.g., collagen) is added, and the change in light transmission is recorded for a set period.

-

-

Inhibitor Studies: To test the effect of this compound, PRP is pre-incubated with the drug for a specified time before the addition of the aggregating agent.

"Blood_Sample" [label="Whole Blood Sample"]; "PRP_Preparation" [label="Prepare Platelet-Rich Plasma (PRP)\nand Platelet-Poor Plasma (PPP)"]; "Incubation" [label="Pre-incubate PRP with this compound or Vehicle"]; "Aggregation_Induction" [label="Add Aggregating Agent (e.g., Collagen)"]; "Measurement" [label="Measure Change in Light Transmittance"]; "Analysis" [label="Analyze Aggregation Curves"];

"Blood_Sample" -> "PRP_Preparation"; "PRP_Preparation" -> "Incubation"; "Incubation" -> "Aggregation_Induction"; "Aggregation_Induction" -> "Measurement"; "Measurement" -> "Analysis"; }

Caption: Workflow for Platelet Aggregation Assay.Gas Chromatography-Mass Spectrometry (GC-MS) for Prostanoid Analysis

GC-MS provides a highly sensitive and specific method for the identification and quantification of multiple prostanoids simultaneously.

Principle: Prostanoids are chemically modified (derivatized) to make them volatile. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry, which provides information on their mass-to-charge ratio, allowing for precise identification and quantification.

Generalized Protocol:

-

Sample Preparation and Extraction: Similar to RIA, samples are collected and prostanoids are extracted.

-

Derivatization: The extracted prostanoids are subjected to a series of chemical reactions to increase their volatility and stability for GC analysis.

-

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph, where the different prostanoids are separated based on their boiling points and interactions with the column.

-

The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.

-

-

Data Analysis: The prostanoids are identified by their characteristic retention times and mass spectra. Quantification is typically achieved by comparing the peak areas of the analytes to those of internal standards.

Clinical Studies

This compound has been investigated in several clinical trials, most notably for the treatment of Raynaud's syndrome. In a double-blind, placebo-controlled trial, patients with severe Raynaud's syndrome received either this compound (400 mg/day) or a placebo for six weeks. The study reported a significant clinical improvement in the this compound-treated group, although hand temperature measurements did not change significantly. This trial also confirmed the expected biochemical effect of this compound, with a lowering of plasma thromboxane B2 levels. However, another controlled trial comparing this compound with nifedipine (B1678770) and a placebo for Raynaud's phenomenon did not find this compound to be effective.

Conclusion

This compound is a well-characterized selective inhibitor of thromboxane A2 synthase. Its mechanism of action, involving the reduction of TXA2 and the redirection of prostaglandin endoperoxides to produce PGI2 and other prostanoids, has been extensively studied. While preclinical data demonstrated its potential as an anti-platelet and vasodilatory agent, clinical trial results, particularly in Raynaud's syndrome, have been mixed. This technical guide provides a comprehensive overview of the pharmacology of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biodatacorp.com [biodatacorp.com]

- 4. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Dazoxiben (UK-37248): A Technical Whitepaper on Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazoxiben (UK-37248) is a potent and selective, orally active inhibitor of thromboxane (B8750289) A2 synthase.[1][2] This technical guide delves into the foundational research that has elucidated its mechanism of action, pharmacological effects, and clinical investigations. By selectively blocking the synthesis of thromboxane A2 (TXA2), a powerful vasoconstrictor and platelet aggregator, this compound was developed to modulate key physiological and pathophysiological processes.[3] This document provides a comprehensive overview of the core experimental studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Mechanism of Action: Selective Thromboxane Synthase Inhibition

This compound's primary mechanism of action is the selective inhibition of thromboxane synthase, an enzyme critical for the conversion of prostaglandin (B15479496) endoperoxides (PGG2 and PGH2) into thromboxane A2.[4][5] This inhibition leads to a significant reduction in TXA2 levels. A key consequence of this blockade is the "reorientation" or "shunting" of the prostaglandin endoperoxide metabolism. Instead of being converted to TXA2, the accumulated PGH2 is redirected towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2), particularly in the presence of prostacyclin synthetase in tissues like the endothelium.

Signaling Pathway: Arachidonic Acid Cascade Modulation by this compound

In Vitro and Ex Vivo Studies: Quantitative Effects

A series of foundational in vitro and ex vivo studies have quantified the impact of this compound on prostaglandin metabolism and platelet function. These studies have consistently demonstrated a potent inhibition of thromboxane synthesis and a corresponding increase in the production of other prostaglandins.

Table 1: In Vitro Effects of this compound on Prostaglandin Metabolism

| Parameter | System | This compound Concentration | Effect | Reference |

| TXB2 Production | Clotting human whole blood | IC50: 0.3 µg/mL | Inhibition | |

| PGE2 Production | Clotting human whole blood | Correlated with TXB2 inhibition | Enhancement | |

| PGF2α Production | Clotting human whole blood | Correlated with TXB2 inhibition | Enhancement | |

| 6-keto-PGF1α Production | Clotting human whole blood | Correlated with TXB2 inhibition | Enhancement | |

| TXB2 Production | Rat kidney glomeruli | IC50: 1.60 µg/mL | Inhibition | |

| PGE2, PGF2α, 6-keto-PGF1α Production | Rat kidney glomeruli | N/A | No associated change |

Table 2: Ex Vivo Effects of this compound in Healthy Volunteers

| Dose | Parameter | Effect | Reference |

| 1.5 and 3.0 mg/kg (oral) | Prostaglandin Endoperoxide Metabolism | Redirection observed | |

| 100 mg (oral) | Ex vivo TXB2 production | Reduction from 463.1 ± 69.9 to 101.8 ± 13.4 ng/ml/hr | |

| 100 mg (oral) | Ex vivo 6-keto PGF1α production | Enhancement from 1.38 ± 0.05 to 3.76 ± 0.18 ng/ml/hr | |

| 100 mg (oral) | Plasma TXB2 concentration | Reduction from 88.1 ± 13.9 to 38.8 ± 5.9 pg/ml | |

| 100 mg (oral) | Plasma 6-keto PGF1α concentration | No significant change | |

| 0.1 g (oral) | Collagen-induced platelet aggregation | Reduced maximal rate | |

| 0.1 g (oral) | Bleeding time | Prolonged | |

| 0.1 g (oral) | Plasma Thromboxane B2 (TxB2) | No significant change | |

| 0.1 g (oral) | Plasma 6-keto-PGF1α | Rose | |

| 0.1 g (oral) | Thromboxane production in clotted whole blood | Effectively prevented | |

| 0.1 g (oral) | 6-keto-PGF1α formation in clotted whole blood | More than doubled |

Key Experimental Protocols

In Vitro Inhibition of Prostaglandin Metabolism in Human Whole Blood

-

Objective: To determine the in vitro efficacy of this compound in inhibiting thromboxane production and its effect on the redirection of prostaglandin endoperoxide metabolism.

-

Methodology:

-

Venous blood was collected from healthy human volunteers.

-

Aliquots of whole blood were incubated with varying concentrations of this compound or a vehicle control.

-

Clotting was initiated to stimulate prostaglandin synthesis.

-

After a defined incubation period, the reaction was stopped, and plasma was separated.

-

Levels of TXB2, PGE2, PGF2α, and 6-keto-PGF1α were quantified using specific radioimmunoassays (RIAs).

-

The IC50 value for TXB2 inhibition was calculated from the dose-response curve.

-

Ex Vivo Platelet Aggregation and Prostaglandin Metabolism Studies

-

Objective: To assess the effects of orally administered this compound on platelet function and prostaglandin synthesis in healthy volunteers.

-

Methodology:

-

Healthy male volunteers were administered a single oral dose of this compound (e.g., 100 mg) or placebo.

-

Blood samples were drawn at baseline and at specified time points post-dosing.

-

Platelet-rich plasma (PRP) was prepared by centrifugation.

-

Platelet aggregation was induced using agonists such as collagen or arachidonic acid and measured using an aggregometer.

-

For prostaglandin metabolism, whole blood was allowed to clot at 37°C for a specified time, and the serum levels of TXB2 and 6-keto-PGF1α were measured by RIA.

-

Bleeding time was assessed using a standardized method.

-

Workflow for Ex Vivo Platelet Function and Prostaglandin Analysis

Clinical Investigations

This compound has been evaluated in several clinical settings, most notably for Raynaud's syndrome, with some studies also exploring its potential in other conditions like pulmonary hypertension and during hemodialysis.

This compound in Raynaud's Syndrome

Clinical trials investigating the efficacy of this compound in treating Raynaud's syndrome have yielded mixed results. While some studies reported significant clinical improvement, others found no benefit compared to placebo.

Table 3: Summary of this compound Clinical Trials in Raynaud's Syndrome

| Study Design | Number of Patients | This compound Dose | Key Findings | Reference |

| Double-blind, placebo-controlled | 20 | 400 mg/day for 6 weeks | Significant clinical improvement in patients receiving this compound. No change in hand temperature. Lowered plasma TXB2 levels. | |

| Double-blind, crossover | 25 | 100 mg four times a day for 2 weeks | No improvement in total fingertip blood flow, capillary flow, or finger systolic blood pressure. Small decrease in vasospastic attacks in idiopathic Raynaud's but no overall symptom improvement. | |

| Double-blind, placebo-controlled, crossover | 21 | 100 mg four times a day for 14 days | No improvement in digital blood flow or subjective improvement in frequency or severity of attacks. | |

| Randomized, double-blind, placebo-controlled | 22 | Not specified | Not effective in the treatment of Raynaud's phenomenon. |

Logical Relationship: Interpreting Discrepancies in Raynaud's Syndrome Trials

Other Investigational Uses

-

Pulmonary Hypertension: Experimental studies suggested a role for TXA2 in the pulmonary hypertension of adult respiratory distress syndrome (ARDS). However, a study in seven ARDS patients showed that a single intravenous bolus of this compound did not decrease pulmonary hypertension.

-

Hemodialysis: In a double-blind, placebo-controlled crossover study, this compound markedly inhibited thromboxane generation during hemodialysis but did not reduce platelet activation or dialyzer fibrin (B1330869) deposition.

-

Cold-Induced Vasoconstriction: In healthy volunteers, this compound abolished cold-induced forearm vasoconstriction, suggesting a potential role in conditions with abnormal vasoconstriction.

Conclusion

The foundational research on this compound has firmly established its role as a selective thromboxane synthase inhibitor. It effectively reduces the production of thromboxane A2 while redirecting prostaglandin endoperoxide metabolism towards the synthesis of other prostaglandins, including the vasodilator prostacyclin. While in vitro and ex vivo studies have consistently demonstrated its biochemical efficacy, clinical trials, particularly in Raynaud's syndrome, have produced inconsistent results. This suggests that the pathophysiology of conditions like Raynaud's may be more complex than can be addressed by thromboxane synthase inhibition alone, or that patient selection and study design are critical factors in observing a therapeutic benefit. The detailed experimental data and methodologies presented in this whitepaper provide a solid foundation for future research and development in the area of prostaglandin modulation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathway of Dazoxiben Enzymatic Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dazoxiben is a selective and orally active inhibitor of thromboxane (B8750289) A2 synthase (TXAS), a key enzyme in the arachidonic acid cascade. By selectively blocking the conversion of prostaglandin (B15479496) endoperoxides to thromboxane A2 (TXA2), this compound effectively reduces the levels of this potent vasoconstrictor and platelet aggregator. This targeted enzymatic inhibition leads to a redirection of the metabolic pathway, favoring the production of other prostanoids such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), which possess vasodilatory and anti-aggregatory properties. This technical guide provides a comprehensive overview of the biochemical pathway of this compound's enzymatic inhibition, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Introduction to this compound and its Therapeutic Rationale

This compound, with the IUPAC name 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, is a well-characterized thromboxane synthase inhibitor.[1] Its primary therapeutic potential lies in its ability to modulate the balance between pro-thrombotic and anti-thrombotic factors, making it a subject of investigation for various cardiovascular and vasospastic disorders, such as Raynaud's syndrome.[2][3] The rationale for its use stems from the critical role of thromboxane A2 in arterial thrombus formation.[4] By inhibiting TXA2 synthesis, this compound aims to mitigate pathological platelet activation and vasoconstriction.[4]

Biochemical Pathway of this compound's Enzymatic Inhibition

The enzymatic inhibition by this compound occurs within the arachidonic acid metabolic pathway. The process can be delineated as follows:

-

Release of Arachidonic Acid: Upon cellular stimulation (e.g., by collagen or thrombin), phospholipase A2 releases arachidonic acid from the cell membrane phospholipids.

-

Cyclooxygenase (COX) Action: Arachidonic acid is then metabolized by cyclooxygenase enzymes (COX-1 and COX-2) to form the unstable prostaglandin endoperoxides, prostaglandin G2 (PGG2) and prostaglandin H2 (PGH2).

-

Thromboxane Synthase Inhibition: This is the critical step where this compound exerts its effect. This compound selectively inhibits thromboxane synthase, the enzyme responsible for converting PGH2 into thromboxane A2 (TXA2).

-

Metabolic Shunting: The inhibition of thromboxane synthase leads to an accumulation of PGH2. This accumulated PGH2 is then available for other enzymes, resulting in a "metabolic shunt" towards the synthesis of other prostanoids:

-

Prostacyclin (PGI2): PGH2 is converted by prostacyclin synthase into PGI2, a potent vasodilator and inhibitor of platelet aggregation. The production of PGI2 is often measured by its stable metabolite, 6-keto-PGF1α.

-

Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α): PGH2 can also be isomerized to PGE2 and PGF2α, which have diverse biological activities.

-

Prostaglandin D2 (PGD2): In some cellular contexts, PGH2 can be converted to PGD2, another prostaglandin with anti-aggregatory properties.

-

Mandatory Visualization 1: this compound's Mechanism of Action

Caption: this compound selectively inhibits Thromboxane Synthase, shunting PGH2 metabolism towards PGI2 and other prostaglandins.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in various studies, primarily through the determination of its 50% inhibitory concentration (IC50). These values are crucial for understanding the drug's efficacy and for comparing it with other inhibitors.

| Parameter | Experimental System | Inducing Agent | Value | Reference |

| IC50 for TXB2 Production | Human Whole Blood | Calcium Ionophore A23187 | 765 ± 54 µM | |

| IC50 for TXB2 Production | Clotting Human Whole Blood | - | 0.3 µg/mL (approx. 1.1 µM) | |

| IC50 for TXB2 Production | Rat Whole Blood | - | 0.32 µg/mL (approx. 1.2 µM) | |

| IC50 for TXB2 Production | Rat Kidney Glomeruli | - | 1.60 µg/mL (approx. 6.0 µM) | |

| pIC50 for TXA2 Formation | Serum | - | 5.7 |

Experimental Protocols for Characterizing this compound's Activity

A thorough characterization of this compound's enzymatic inhibition involves a series of in vitro and ex vivo experiments. The following sections detail the methodologies for key assays.

Platelet Aggregometry

Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 10 minutes.

-

Incubation with this compound: Aliquots of PRP are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15 minutes) at 37°C.

-

Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. The baseline is set with PRP (0% aggregation) and PPP (100% aggregation).

-

Induction of Aggregation: An aggregating agent (e.g., arachidonic acid, collagen, ADP, or a thromboxane mimetic like U-46619) is added to the PRP, and the change in light transmission is recorded over time.

-

Data Analysis: The extent and rate of aggregation are calculated. The inhibitory effect of this compound is determined by comparing the aggregation curves of treated samples to the control.

Mandatory Visualization 2: Platelet Aggregometry Workflow

Caption: Workflow for assessing the effect of this compound on platelet aggregation.

Measurement of Thromboxane B2 and Prostaglandin Production

Objective: To quantify the inhibition of thromboxane synthesis and the shunting of prostaglandin metabolism by this compound.

Methodology:

-

Sample Preparation: Platelet-rich plasma, whole blood, or other biological samples are incubated with this compound or a vehicle control.

-

Stimulation: The synthesis of prostanoids is initiated by adding a stimulus such as calcium ionophore A23187, collagen, or by allowing whole blood to clot.

-

Reaction Termination: The reaction is stopped after a defined incubation period by adding a cyclooxygenase inhibitor (e.g., indomethacin) and/or by placing the samples on ice.

-

Extraction (Optional): Prostanoids may be extracted from the plasma or supernatant using solid-phase extraction columns to concentrate the analytes and remove interfering substances.

-

Quantification: The levels of thromboxane B2 (the stable, inactive metabolite of TXA2), 6-keto-PGF1α (the stable metabolite of PGI2), PGE2, and PGF2α are measured using sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA). Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more specific and simultaneous quantification.

-

Data Analysis: The concentrations of the different prostanoids in the this compound-treated samples are compared to the control samples to determine the percentage of inhibition of TXB2 production and the increase in the production of other prostaglandins.

Signaling Pathways Affected by this compound

The primary effect of this compound is the reduction of TXA2. TXA2 mediates its effects by binding to the thromboxane receptor (TP receptor), a G-protein coupled receptor. The downstream signaling of the TP receptor involves:

-

Activation of Phospholipase C (PLC): This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Increase in Intracellular Calcium: IP3 triggers the release of calcium from intracellular stores.

-

Activation of Protein Kinase C (PKC): DAG activates PKC.

-

Platelet Shape Change and Aggregation: The rise in intracellular calcium and activation of PKC ultimately lead to platelet shape change, degranulation, and aggregation.

By inhibiting TXA2 synthesis, this compound prevents the activation of this signaling cascade. Furthermore, the shunting of metabolism towards PGI2 production activates the PGI2 receptor (IP receptor), which is coupled to adenylyl cyclase. Activation of the IP receptor increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inhibits platelet activation and promotes vasodilation, counteracting the effects of any residual TXA2.

Mandatory Visualization 3: this compound's Impact on Signaling Pathways

Caption: this compound reduces TXA2 signaling and enhances the PGI2 pathway, leading to anti-thrombotic effects.

Conclusion

This compound serves as a valuable pharmacological tool for the selective inhibition of thromboxane synthase. Its mechanism of action, centered on the redirection of prostaglandin endoperoxide metabolism, provides a clear biochemical basis for its anti-platelet and vasodilatory effects. The quantitative data and experimental protocols outlined in this guide offer a framework for the continued investigation and understanding of this compound and other thromboxane synthase inhibitors in the context of drug development and cardiovascular research. The visualization of the involved biochemical and signaling pathways further elucidates the intricate molecular interactions modulated by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Dazoxiben on Platelet Function and Hemostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of dazoxiben (B1663000), a selective thromboxane (B8750289) synthase inhibitor, on platelet function and hemostasis. It delves into the mechanism of action, detailing how this compound redirects prostaglandin (B15479496) metabolism and its subsequent impact on platelet aggregation and bleeding time. This document synthesizes quantitative data from various in vitro and ex vivo studies, presents detailed experimental protocols for assessing its effects, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is an imidazole (B134444) derivative that acts as a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] TXA2 is a highly pro-aggregatory and vasoconstrictive eicosanoid produced by activated platelets, playing a crucial role in the amplification of platelet activation and the formation of a stable hemostatic plug.[2][3] By inhibiting TXA2 synthase, this compound effectively reduces the production of TXA2, thereby modulating platelet reactivity.[4] This guide explores the multifaceted effects of this compound on the intricate processes of platelet function and hemostasis.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[5] This inhibition leads to a significant reduction in TXA2 levels. A key consequence of this enzymatic blockade is the redirection of the precursor, PGH2, towards alternative metabolic pathways. This results in an increased synthesis of other prostaglandins, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2), by various cells, including leukocytes and vascular endothelium. PGI2 and PGD2 are potent inhibitors of platelet aggregation, while PGE2 can have both pro- and anti-aggregatory effects. The overall effect of this compound on platelet function is therefore a composite of reduced TXA2-mediated aggregation and increased inhibition by other prostaglandins.

Signaling Pathway of this compound's Action

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various parameters of platelet function and hemostasis.

Table 1: In Vitro Inhibition of Thromboxane Synthase by this compound

| System | IC50 | Reference |

| Thrombin-stimulated washed human platelets | 0.7 µM | |

| Clotting human whole blood | 0.3 µg/mL | |

| Rat whole blood | 0.32 µg/mL | |

| Rat kidney glomeruli | 1.60 µg/mL | |

| Platelet thromboxane B2 production | 765 ± 54 µM |

Table 2: Ex Vivo Effects of this compound on Platelet Aggregation and Thromboxane B2

| Dosage | Effect on Platelet Aggregation | Effect on Thromboxane B2 | Reference |

| 400 mg daily for 6 weeks | Significant clinical improvement in Raynaud's syndrome | Expected lowering in plasma TXB2 levels | |

| Not specified | Reduced plasma thromboxane by about 80% | Not applicable | |

| Not specified | Increased platelet aggregation threshold to collagen from 4.8±1.7 mg/ml to 10.6±3.3 mg/ml (P<0.01) | Not applicable |

Table 3: Effects of this compound on Bleeding Time

| Study Population | Dosage | Effect on Bleeding Time | Reference |

| Healthy men | 0.1 g | Prolonged bleeding time |

Table 4: Redirection of Prostaglandin Metabolism by this compound

| System | Effect | Reference |

| Clotting human whole blood | Enhancement of PGE2 > PGF2α > 6-keto-PGF1α production | |

| Human arteries and veins (in vitro) | Increased production of prostacyclin | |

| Whole blood from volunteers treated with this compound | Increases in 6-keto-PGF1α accompanying decreased TXB2 production |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is based on the principle that as platelets aggregate, the turbidity of the platelet-rich plasma (PRP) decreases, allowing more light to pass through.

Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

-

Centrifuge

-

Platelet aggregometer

-

Cuvettes with stir bars

-

Agonist (e.g., collagen, arachidonic acid)

-

This compound or vehicle control

-

Platelet-poor plasma (PPP)

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

Calibration: Adjust the aggregometer to 0% transmission with PRP and 100% transmission with PPP.

-

Incubation: Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Add this compound or vehicle and incubate for a specified time (e.g., 2-15 minutes).

-

Aggregation: Add the agonist to initiate platelet aggregation and record the change in light transmission over time.

-

Data Analysis: The extent of aggregation is typically quantified as the maximum percentage change in light transmission.

Workflow for In Vitro Platelet Aggregation Study

References

- 1. Reorientation of prostaglandin endoperoxide metabolism by a thromboxane synthetase inhibitor: In vitro and clinical observations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role of thromboxane A2 signaling in endothelium-dependent contractions of arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Dazoxiben: An In-Depth Technical Guide on Target Selectivity and Enzyme Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazoxiben (B1663000) is a potent and selective inhibitor of thromboxane (B8750289) A2 synthase (TXAS), an enzyme pivotal in the arachidonic acid cascade and a key mediator in thrombosis and vasoconstriction. This technical guide provides a comprehensive overview of the target selectivity and enzyme binding affinity of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand its mechanism of action and to facilitate further investigation and application. This document consolidates quantitative data on this compound's inhibitory potency, explores its selectivity profile against related enzymes, and provides detailed experimental protocols for key assays. Visual diagrams are included to elucidate signaling pathways and experimental workflows, offering a complete resource for the scientific community.

Introduction

Thromboxane A2 (TXA2), synthesized by thromboxane A2 synthase (TXAS), is a highly reactive lipid mediator that plays a critical role in hemostasis and cardiovascular physiology. Its potent pro-aggregatory and vasoconstrictive properties also implicate it in the pathophysiology of various cardiovascular diseases, including myocardial infarction, stroke, and atherosclerosis. Consequently, the inhibition of TXAS has been a significant therapeutic target for the development of anti-thrombotic agents.

This compound, with the chemical name 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, emerged as a promising orally active TXAS inhibitor. Its mechanism of action involves the specific inhibition of the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2. This targeted action not only reduces the production of pro-thrombotic TXA2 but can also lead to the redirection of PGH2 towards the synthesis of other prostanoids, such as prostacyclin (PGI2), which possesses anti-aggregatory and vasodilatory effects. This guide delves into the specifics of this compound's interaction with its primary target and its broader enzymatic selectivity.

Target Selectivity and Enzyme Binding Affinity

The therapeutic efficacy and safety of an enzyme inhibitor are critically dependent on its selectivity for the intended target. This compound has been characterized as a selective inhibitor of thromboxane synthase. The following tables summarize the quantitative data regarding its binding affinity and inhibitory activity against its primary target and other related enzymes.

Inhibitory Potency against Thromboxane A2 Synthase

This compound demonstrates potent inhibition of thromboxane A2 synthase, as evidenced by its low IC50 values in various experimental systems. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| System | Parameter | Value | Reference |

| Clotting Human Whole Blood | IC50 for TXB2 production | 0.3 µM | [1] |

| Thrombin-stimulated Washed Human Platelet Suspensions | IC50 for TX formation | 0.7 µM | [2] |

| Rat Whole Blood | IC50 for TXB2 production | 0.32 µg/ml | [3] |

| Rat Kidney Glomeruli | IC50 for TXB2 production | 1.60 µg/ml | [3] |

Note: TXB2 is the stable, inactive metabolite of TXA2 and is commonly measured to assess TXAS activity.

Selectivity Profile

The selectivity of this compound is a key feature, distinguishing it from non-selective cyclooxygenase (COX) inhibitors like aspirin. The following data illustrates its activity against other enzymes involved in the arachidonic acid cascade.

| Enzyme/Process | System | Parameter | Concentration | Result | Reference |

| Prostacyclin (PGI2) Synthase | Bovine Coronary Artery Slices | % Inhibition of PGI2 formation | Up to 100 µM | < 10% | [2] |

| 12-HPETE Formation | Thrombin-stimulated Washed Human Platelet Suspensions | % Inhibition | 100 µM | 81% | |

| Prostaglandin E2 (PGE2) Production | Clotting Human Whole Blood | - | - | Enhanced | |

| Prostacyclin (PGI2) Biosynthesis | In vivo (Humans) | Urinary PGI-M excretion | 200 mg dose | 2.4-fold increase |

Note: PGI-M is a major urinary metabolite of prostacyclin.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound in the Arachidonic Acid Cascade.

Caption: Workflow for Thromboxane Synthase Inhibition Assay.

Caption: Target Selectivity Profile of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target selectivity and enzyme binding affinity of this compound.

Thromboxane Synthase Inhibition Assay using Platelet Microsomes

This protocol describes the determination of the inhibitory activity of this compound on thromboxane synthase from human platelet microsomes.

4.1.1. Materials

-

Human platelets (from fresh whole blood)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Prostaglandin H2 (PGH2) substrate

-

This compound stock solution (in a suitable solvent like DMSO)

-

Reaction termination solution (e.g., 1 M citric acid or a solution of a stable TXB2 analog for standard curve)

-

Enzyme immunoassay (EIA) or Radioimmunoassay (RIA) kit for Thromboxane B2 (TXB2)

-

Bradford assay reagents for protein quantification

4.1.2. Protocol for Isolation of Platelet Microsomes

-

Platelet Isolation: Isolate platelets from fresh, anticoagulated human blood by differential centrifugation.

-

Washing: Wash the platelet pellet with a suitable buffer to remove plasma proteins.

-

Homogenization: Resuspend the washed platelets in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or sonicator.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove intact cells and nuclei.

-

Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomal fraction.

-

Resuspension: Discard the supernatant and resuspend the microsomal pellet in incubation buffer.

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using the Bradford assay.

4.1.3. Enzyme Inhibition Assay Protocol

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, add the following in order:

-

Incubation buffer

-

This compound solution at various concentrations (or vehicle control)

-

Platelet microsomal preparation (enzyme source)

-

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the PGH2 substrate.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 1-2 minutes) at 37°C. The reaction time should be within the linear range of product formation.

-

Terminate Reaction: Stop the reaction by adding the termination solution.

-

TXB2 Measurement: Measure the concentration of the stable TXA2 metabolite, TXB2, in each sample using a validated EIA or RIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for TXB2.

-

Calculate the amount of TXB2 produced in each sample.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Competitive Enzyme Immunoassay (EIA) for Prostaglandin Measurement

This protocol provides a general outline for a competitive EIA, which can be adapted for the measurement of various prostaglandins (e.g., TXB2, PGE2, 6-keto-PGF1α).

4.2.1. Principle

This assay is based on the competition between the prostaglandin in the sample and a fixed amount of enzyme-labeled prostaglandin for a limited number of binding sites on a prostaglandin-specific antibody coated onto a microplate. The amount of enzyme-labeled prostaglandin bound to the antibody is inversely proportional to the concentration of the prostaglandin in the sample.

4.2.2. Materials

-

Microplate pre-coated with a capture antibody (e.g., anti-mouse IgG)

-

Prostaglandin-specific monoclonal antibody

-

Prostaglandin-enzyme (e.g., alkaline phosphatase or horseradish peroxidase) conjugate

-

Prostaglandin standards

-

Wash buffer

-

Substrate solution for the enzyme

-

Stop solution

-

Plate reader

4.2.3. Assay Protocol

-

Standard and Sample Preparation: Prepare a serial dilution of the prostaglandin standard to generate a standard curve. Prepare the samples to be analyzed.

-

Competitive Binding:

-

Add the standard or sample to the appropriate wells of the microplate.

-

Add the prostaglandin-enzyme conjugate to all wells (except the blank).

-

Add the prostaglandin-specific monoclonal antibody to all wells (except the blank and non-specific binding wells).

-

-

Incubation: Cover the plate and incubate for a specified time (e.g., 2 hours) at room temperature on a shaker.

-

Washing: Aspirate the contents of the wells and wash the plate several times with wash buffer to remove any unbound reagents.

-

Substrate Addition: Add the substrate solution to each well.

-

Incubation and Color Development: Incubate the plate for a defined period to allow for color development.

-

Stop Reaction: Add the stop solution to each well to terminate the reaction.

-

Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of binding for each standard and sample.

-

Plot the percentage of binding against the logarithm of the standard concentrations to generate a standard curve.

-

Determine the concentration of the prostaglandin in the samples by interpolating their absorbance values from the standard curve.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Its mechanism of action, centered on the specific blockade of TXA2 production, has been substantiated by robust in vitro and in vivo data. The redirection of prostaglandin endoperoxides towards the synthesis of beneficial prostaglandins like prostacyclin further contributes to its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacological properties of this compound and to develop novel therapeutic strategies targeting the thromboxane pathway. The continued investigation into the nuanced effects of selective TXAS inhibitors like this compound is crucial for advancing our understanding of cardiovascular diseases and for the development of safer and more effective antithrombotic therapies.

References

Methodological & Application

Application Notes and Protocols for Dazoxiben Dosage Calculation in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazoxiben (B1663000) is a potent and selective inhibitor of thromboxane (B8750289) A2 synthase, an enzyme critical in the arachidonic acid cascade that leads to the production of thromboxane A2 (TXA2). TXA2 is a powerful mediator of platelet aggregation and vasoconstriction. By inhibiting its synthesis, this compound has been investigated for its potential therapeutic effects in various cardiovascular and inflammatory conditions. These application notes provide a comprehensive guide for the calculation of this compound dosage and its administration in in vivo rat studies, based on available preclinical data.

Mechanism of Action: Thromboxane A2 Synthesis Inhibition

This compound specifically inhibits the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2. By blocking this step, this compound effectively reduces the levels of TXA2, thereby mitigating its pro-aggregatory and vasoconstrictive effects.

Signaling Pathway of Thromboxane A2

Preparing Dazoxiben Stock Solutions in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and application of Dazoxiben stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent. This compound is a potent and selective inhibitor of thromboxane (B8750289) synthase, a key enzyme in the arachidonic acid cascade. Accurate preparation of stock solutions is critical for reliable and reproducible experimental results in pharmacological and biological research. This guide outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and efficacy of this compound for in vitro and in vivo studies. Additionally, it includes an overview of this compound's mechanism of action and a typical experimental workflow for its application in cell-based assays.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets thromboxane A2 synthase (TXA2S). By blocking this enzyme, this compound prevents the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2), a potent mediator of vasoconstriction and platelet aggregation[1][2]. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of thromboxane A2 in various conditions, including cardiovascular diseases and thrombosis[3][4]. Research has also indicated that the inhibition of thromboxane synthase can lead to the redirection of PGH2 metabolism towards the production of other prostanoids, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), which may contribute to its overall pharmacological effect[5].

This compound Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The compound is commonly available as a free base or as a hydrochloride salt. It is crucial to use the correct molecular weight corresponding to the specific form of the compound for precise molarity calculations.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₂H₁₃ClN₂O₃ |

| Molecular Weight | 232.23 g/mol | 268.70 g/mol |

| Appearance | Solid | White to off-white solid |

| Solubility in DMSO | Data not available | ≥ 54 mg/mL |

| Storage (Powder) | -20°C for 3 years | -20°C for 3 years |

Protocol for Preparing this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO. Researchers should adjust calculations accordingly if using the free base form or if a different concentration is required.

Materials:

-

This compound hydrochloride powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-handling: Before opening, briefly centrifuge the vial of this compound hydrochloride powder to ensure all the powder is at the bottom.

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound hydrochloride using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 268.70 g/mol x 1000 mg/g = 2.687 mg

-

Weighing: Accurately weigh out 2.687 mg of this compound hydrochloride powder using an analytical balance and place it in a sterile microcentrifuge tube.

-

Solubilization: a. Add 1 mL of high-purity DMSO to the tube containing the this compound hydrochloride powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area.

Application in Cell-Based Assays

This compound stock solutions prepared in DMSO are frequently used in a variety of cell-based assays to investigate its biological effects.

General Workflow for Cell Treatment:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the this compound stock solution in cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.

-

Final Dilution and Cell Treatment: Add the appropriate volume of the intermediate dilution to the cell culture wells to reach the final desired treatment concentration.

-

DMSO Vehicle Control: It is crucial to include a vehicle control in every experiment. This control should contain the same final concentration of DMSO as the highest concentration used for this compound treatment to account for any effects of the solvent on the cells. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid cytotoxicity, though the tolerance can vary between cell types.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Thromboxane - Wikipedia [en.wikipedia.org]

- 3. pharmacologyeducation.org [pharmacologyeducation.org]

- 4. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Dazoxiben Administration in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of Dazoxiben (B1663000), a selective thromboxane (B8750289) synthase inhibitor, in preclinical animal models of thrombosis. The included protocols are synthesized from published research to guide the design and execution of similar studies.

Mechanism of Action

This compound is an orally active imidazole (B134444) derivative that selectively inhibits thromboxane A2 (TXA2) synthase.[1][2] By blocking this enzyme, this compound prevents the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2, a potent mediator of platelet aggregation and vasoconstriction.[3] This inhibition of TXA2 synthesis is the primary mechanism behind this compound's antithrombotic effects.[4][5] Interestingly, the accumulated PGH2 can be redirected to produce other prostaglandins, such as prostacyclin (PGI2), which is a vasodilator and inhibitor of platelet aggregation, and prostaglandin D2 (PGD2), which also has anti-aggregatory effects.

Signaling Pathway of this compound in Thrombosis

Caption: this compound inhibits Thromboxane Synthase, reducing TXA2-mediated platelet aggregation.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound in animal models of thrombosis.

Table 1: Effects of this compound in a Rabbit Model of Arterial Thrombosis

| Parameter | Vehicle Control | This compound (2 mg/kg IV) | Aspirin (10 mg/kg IV) | Reference |

| Platelet Accumulation | Not reduced | Considerably reduced | Considerably reduced | |

| Thromboxane B2 (TxB2) Production | No significant change | Almost totally inhibited | Markedly reduced | |

| 6-keto-PGF1α Production | No significant change | 3.5-fold increase | Markedly reduced |

Table 2: Effects of this compound in a Canine Model of Coronary Artery Thrombosis

| Parameter | Vehicle Control | This compound (4 mg/kg) | This compound (2.5 mg/kg IV) | Reference |

| Time to Occlusive Thrombi Formation | Baseline | Prolonged by 3-fold | - | |

| Venous Thromboxane B2 (TxB2) Concentration | Baseline | Decreased by 45% within 30 min | Reduced to pre-constriction levels | |

| Frequency of Cyclic Flow Reductions (per hour) | 8.8 ± 0.8 | - | Reduced from 10.1 ± 0.8 to 3.2 ± 1.0 |

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in animal models of thrombosis.

Rabbit Model of Electrically Induced Carotid Artery Thrombosis

This protocol describes the induction of arterial thrombosis in rabbits via electrical stimulation of the carotid artery to assess the antithrombotic effects of this compound.

Materials:

-

Male New Zealand White rabbits

-

Anesthetic agents (e.g., ketamine and xylazine)

-

Surgical instruments for vessel exposure

-

Bipolar electrode

-

Constant current stimulator

-

Electromagnetic flow probe

-

This compound hydrochloride

-